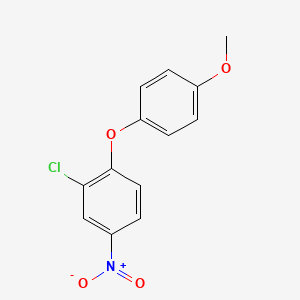

2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene

描述

属性

分子式 |

C13H10ClNO4 |

|---|---|

分子量 |

279.67 g/mol |

IUPAC 名称 |

2-chloro-1-(4-methoxyphenoxy)-4-nitrobenzene |

InChI |

InChI=1S/C13H10ClNO4/c1-18-10-3-5-11(6-4-10)19-13-7-2-9(15(16)17)8-12(13)14/h2-8H,1H3 |

InChI 键 |

RPHHOZAROZKTSI-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

产品来源 |

United States |

准备方法

Preparation Methods

Continuous-Flow Microreactor Synthesis

The most efficient and scalable method for synthesizing 2-chloro-1-(4-methoxyphenoxy)-4-nitrobenzene involves continuous-flow microreactor technology, as demonstrated by Wiles and Watts. This approach addresses limitations of conventional batch and microwave-assisted methods by enabling rapid heat transfer, precise stoichiometric control, and reduced reaction times.

Reaction Mechanism

The SNAr reaction between 3,4-dichloronitrobenzene (DCNB) and 4-methoxyphenol proceeds via deprotonation of the phenol by a strong base, forming a phenoxide ion that attacks the electron-deficient aromatic ring of DCNB. The nitro group at the para position activates the chloro substituent at the ortho position for substitution.

Optimized Protocol

- Reactants :

- 3,4-Dichloronitrobenzene (DCNB): 1.3 M in acetonitrile (MeCN)

- 4-Methoxyphenol: 1.3 M in MeCN

- Base: 1,8-Diazabicycloundec-7-ene (DBU, 1.95 M in MeCN)

- Conditions :

- Temperature: 195°C

- Pressure: 25 bar

- Residence Time: 60 seconds

- Solvent: MeCN (enables facile product isolation vs. high-boiling DMA)

- Workup :

- Concentration under vacuum, extraction with dichloromethane (DCM), and recrystallization from ethanol.

- Yield : 99.7% purity (GC-FID), 99.7% isolated yield.

Key Advantages :

- Elimination of heating/cooling phases inherent in microwave reactors.

- Throughput: 108.5 mg·h⁻¹ (with DBU) or 152 mg·h⁻¹ (with K₂CO₃).

Traditional Batch Synthesis

While less efficient, batch methods provide a foundational understanding of reaction dynamics. Marafie and Moseley reported a microwave-assisted SNAr reaction:

- Reactants : DCNB, 4-methoxyphenol, DBU in dimethylacetamide (DMA).

- Conditions : 180°C, 10–30 minutes.

- Yield : ~95% (lower due to solvent handling challenges).

Limitations :

- Prolonged heating/cooling cycles.

- Difficult product isolation from high-boiling DMA.

Critical Optimization Parameters

Solvent Effects

Microreactor technology permits the use of low-boiling solvents (e.g., MeCN) under pressurized conditions, overcoming the limitations of microwave methods requiring microwave-absorbing solvents like DMA.

| Solvent | Boiling Point (°C) | Conversion (%) | Isolation Efficiency |

|---|---|---|---|

| DMA | 164–166 | 99.7 | Low |

| MeCN | 81–82 | 99.7 | High |

Base Screening

Organic bases (e.g., DBU) and inorganic bases (e.g., K₂CO₃) were evaluated:

Table 1: Effect of Organic Bases on Conversion (1 equiv, 30 s, 195°C)

| Base | pKa | Conversion (%) |

|---|---|---|

| DBU | 12.00 | 55.54 |

| DBN | 12.80 | 56.27 |

| TMG | 13.60 | 55.10 |

| Triethylamine | 10.70 | 0.85 |

Optimal Base : DBU (1.5 equiv) achieved quantitative conversion in 60 s. Inorganic K₂CO₃ (4.5 M aqueous) offered comparable yields at reduced cost.

化学反应分析

Types of Reactions

2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Amines or thiols, often in the presence of a base.

Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

Reduction: 2-Amino-1-(4-methoxyphenoxy)-4-nitrobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-Chloro-1-(4-hydroxyphenoxy)-4-nitrobenzene.

科学研究应用

2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenoxy group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.

相似化合物的比较

2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene (CAS RN: 443882-99-3)

- Structure: Features a 3-fluorobenzyloxy group instead of 4-methoxyphenoxy.

- Properties : Molecular weight = 281.66 g/mol, melting point = 90–96°C .

- Synthesis: Reacts 2-chloro-4-nitrophenol with 3-fluorobenzyl bromide in acetonitrile .

- Key Differences: The 3-fluorobenzyloxy group introduces steric hindrance and moderate electron-withdrawing effects (via fluorine), reducing SNAr reactivity compared to the electron-donating methoxy group. Lower thermal stability (mp range 90–96°C vs.

2-Chloro-1-(4-fluorophenoxy)-4-nitrobenzene (Compound 2a)

- Structure: 4-fluorophenoxy substituent.

- Properties : Melting point = 76.3–92.4°C, yield = 77% .

- Reactivity : Fluorine’s electronegativity reduces electron density on the aromatic ring, leading to slower SNAr kinetics than the methoxy analog.

- Applications : Evaluated as a precursor in anti-proliferative agents .

2-Chloro-1-(3-chlorophenoxy)-4-nitrobenzene (Compound 2c)

4-Chloronitrobenzene (CAS RN: 100-00-5)

2-Chloro-1-ethyl-4-nitrobenzene

2-Chloro-1-(4-nitrophenoxy)-4-nitrobenzene (Compound 12)

- Structure: 4-nitrophenoxy substituent.

- Synthesis : 99.98% yield under flow conditions .

- Comparison :

Data Tables

Table 2: Substituent Effects on SNAr Reactivity

生物活性

2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for evaluating its safety and efficacy in different applications.

Chemical Structure and Properties

The compound features a chlorinated aromatic ring substituted with a methoxyphenoxy group and a nitro group, which can influence its interaction with biological systems. The presence of the nitro group is particularly significant as it can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to therapeutic effects or toxicity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The nitro group can be reduced to form reactive species, which may participate in redox reactions within cells, affecting cellular processes such as signaling pathways and gene expression .

Toxicological Studies

Toxicological assessments have indicated that compounds similar to this compound can induce oxidative stress and DNA damage. For instance, studies on related compounds have shown that they can produce single-strand DNA breaks in cultured cells and animal models . The potential for carcinogenicity has also been noted, with evidence suggesting that these compounds may lead to tumor formation in laboratory animals .

Study 1: Enzymatic Interaction

A study investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound could be metabolized by these enzymes, leading to the formation of various metabolites that may exhibit different biological activities compared to the parent compound. This highlights the importance of metabolic pathways in determining the biological effects of chlorinated aromatic compounds .

Study 2: Cytotoxicity Assessment

In another study, the cytotoxic effects of this compound were evaluated using human cell lines. The compound exhibited dose-dependent cytotoxicity, which was associated with increased levels of reactive oxygen species (ROS) and subsequent induction of apoptosis in exposed cells. This finding underscores the need for careful assessment of exposure levels in potential therapeutic applications .

Data Tables

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Metabolism by cytochrome P450 leads to various metabolites | In vitro enzymatic assays |

| Study 2 | Dose-dependent cytotoxicity linked to ROS generation | Cell viability assays on human cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。